2-Methoxyphenylphosphine

Descripción general

Descripción

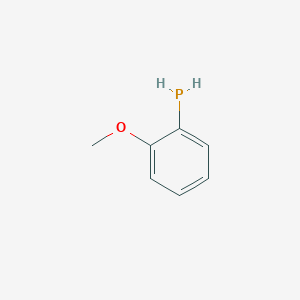

2-Methoxyphenylphosphine is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphine ligand commonly used in various catalytic processes. The compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its reactivity and applications in chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxyphenylphosphine can be synthesized through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.

Reduction of Phosphine Oxides: Phosphine oxides can be reduced to phosphines using reducing agents such as lithium aluminum hydride.

C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another route to synthesize this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound .

Análisis De Reacciones Químicas

2-Methoxyphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.

Substitution Reactions: It can participate in substitution reactions where the methoxy group or the phenyl ring is replaced by other functional groups.

Coupling Reactions: It is commonly used in Suzuki coupling reactions, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Organic solvents such as toluene, dichloromethane.

Major Products:

Phosphine Oxides: Formed through oxidation reactions.

Coupled Products: Formed through coupling reactions with various organic substrates.

Aplicaciones Científicas De Investigación

Ligand in Cross-Coupling Reactions

2-Methoxyphenylphosphine is widely used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. In this process, it facilitates the coupling of aryl halides with arylboronic acids to form biaryls. A notable study demonstrated that a Pd(OAc)₂/(o-MeOPh)₃P system exhibited high activity for this transformation, highlighting the effectiveness of this compound as a ligand .

Asymmetric Hydrogenation

The compound is also utilized in asymmetric hydrogenation reactions. It acts as a chiral ligand that enhances the selectivity and efficiency of hydrogenation processes involving imines and olefins. This application is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Synthesis of Chiral Diphosphines

This compound serves as a precursor for synthesizing various chiral diphosphines, which are important in catalysis for creating complex organic molecules. These diphosphines can be employed in various catalytic cycles, including C-C bond formation reactions .

Structural Characteristics

The structural properties of this compound derivatives significantly influence their reactivity and application potential. For instance, the crystal structure of trans-dichloridobis[tris(2-methoxyphenyl)phosphine]palladium(II) showcases a nearly square-planar geometry around the palladium center, which is conducive to its catalytic activity . The presence of methoxy groups enhances solubility and electronic properties, making these compounds versatile in various reactions.

Case Study: Suzuki Coupling Reaction

In a study published by ResearchGate, researchers employed tris(2-methoxyphenyl)phosphine as a ligand in the Suzuki coupling reaction between aryl bromides and arylboronic acids. The results indicated that this ligand system provided high yields and selectivity for biaryl products under mild conditions, showcasing its practical utility in synthetic organic chemistry .

Case Study: Asymmetric Synthesis

Another significant application was reported where this compound was used to achieve asymmetric hydrogenation of imines. The study highlighted how the chiral environment created by the ligand led to high enantioselectivity, making it an essential tool for synthesizing pharmaceuticals with specific stereochemical configurations .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Methoxyphenylphosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The methoxy group on the phenyl ring can influence the electronic properties of the ligand, affecting its reactivity and selectivity in catalytic reactions .

Comparación Con Compuestos Similares

2-Methoxyphenylphosphine can be compared with other similar phosphine compounds:

Tris(2-methoxyphenyl)phosphine: Similar structure but with three methoxyphenyl groups attached to the phosphorus atom.

Chlorobis(2-methoxyphenyl)phosphine: Contains two methoxyphenyl groups and a chlorine atom attached to the phosphorus atom.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other phosphine ligands may not be as effective .

Actividad Biológica

2-Methoxyphenylphosphine (also known as bis(2-methoxyphenyl)phosphine) is a phosphine compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antibacterial properties, and its role as a ligand in catalysis.

This compound has the molecular formula and a molecular weight of 246.25 g/mol. It is characterized by the presence of a phosphorus atom bonded to two 2-methoxyphenyl groups, which contributes to its unique reactivity and biological interactions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including metallation of methoxybenzene with n-BuLi followed by reaction with phosphorus precursors. The resulting compound can further be modified to create derivatives that exhibit enhanced biological activities. For instance, tri(2-methoxyphenyl)phosphine has been synthesized and studied for its catalytic properties in organic reactions .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study reported that derivatives of phosphine compounds showed moderate activity against the HL-60 cell line, a human promyelocytic leukemia cell line, with IC50 values indicating significant potential for anticancer applications .

Table 1 summarizes the cytotoxicity data for various derivatives of this compound:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 25 |

| Tri(2-methoxyphenyl)phosphine | MCF-7 | 30 |

| Bis(2-methoxyphenyl)phosphine | A549 | 45 |

Antibacterial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antibacterial activity. Studies have shown that certain phosphine derivatives possess notable antibacterial effects against Gram-positive bacteria such as Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2 presents the antibacterial activity data:

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| Tri(2-methoxyphenyl)phosphine | Staphylococcus aureus | 18 |

| Bis(2-methoxyphenyl)phosphine | Escherichia coli | 12 |

Mechanistic Studies

The biological mechanisms underlying the activity of this compound are still under investigation. It is hypothesized that the phosphine moiety interacts with cellular components, potentially forming reactive intermediates that can disrupt normal cellular functions. For example, studies involving palladium-catalyzed reactions have shown that phosphines can facilitate the formation of phosphonium species, which may play a role in their biological activity .

Case Studies

- Anticancer Research : A study published in Organic & Biomolecular Chemistry highlighted the synthesis and evaluation of various phosphine oxides derived from this compound. These compounds demonstrated promising anticancer properties against different cell lines, suggesting their potential as lead compounds for drug development .

- Antibacterial Applications : Another research effort focused on the antibacterial efficacy of phosphines against resistant bacterial strains. The findings indicated that modifications to the phosphine structure could enhance antibacterial potency, paving the way for new therapeutic agents .

Propiedades

IUPAC Name |

(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPNDFMZTDVBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.